molecular formula C14H25NO4 B1500614 (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid CAS No. 1228542-19-5

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

Cat. No.: B1500614
CAS No.: 1228542-19-5
M. Wt: 271.35 g/mol
InChI Key: ADXRJYZTIHABDG-NSHDSACASA-N
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Description

Stereochemical Configuration Analysis

The (S)-enantiomer of 2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is defined by its chiral center at the α-carbon of the acetic acid backbone. The absolute configuration is confirmed by its CAS Registry Number (1228542-19-5), which corresponds to the (S)-stereoisomer. The stereochemical integrity of the compound is maintained during synthesis via asymmetric induction using L-amino acid precursors or chiral auxiliaries.

Key analytical methods for verifying stereochemistry include:

  • Nuclear Magnetic Resonance (NMR) : Diastereotopic proton splitting patterns in the cycloheptyl ring (δ 1.4–2.1 ppm) and Boc-protected amine (δ 1.4 ppm for tert-butyl groups).
  • Chiral High-Performance Liquid Chromatography (HPLC) : Retention time alignment with authentic (S)-enantiomer standards.
  • Optical Rotation : Specific rotation values ([α]D = -17° to -20° in methanol), consistent with (S)-configuration.

The tert-butoxycarbonyl (Boc) group stabilizes the stereocenter by reducing racemization risks during purification.

Molecular Geometry and Conformational Dynamics

The cycloheptyl ring adopts a twist-chair conformation (C2 symmetry) to minimize steric strain, as predicted by density functional theory (DFT) calculations. Key geometric parameters include:

Parameter Value
C–C bond length (ring) 1.53–1.56 Å
C–C–C bond angle (ring) 109.5°–112.3°
Dihedral angle (Boc group) 120°–135° relative to acetic acid

Conformational Dynamics :

  • The cycloheptyl ring undergoes pseudorotation with an energy barrier of 5.4 kcal/mol , transitioning between twist-chair (T(3,2-1)) and boat (B(3.5)) conformers.
  • The Boc group rotates freely at room temperature, as evidenced by broadened ¹³C NMR signals for the carbonyl carbon (δ 155–160 ppm).

Comparative Structural Analysis with Cyclohexyl Analogues

Structural differences between the cycloheptyl and cyclohexyl derivatives significantly impact physicochemical properties:

Property Cycloheptyl Derivative Cyclohexyl Analogue (Boc-Chg-OH)
Molecular Weight 271.35 g/mol 257.33 g/mol
Ring Conformation Twist-chair (C2 symmetry) Chair (D3d symmetry)
Solubility in Hexane 12.5 mg/mL 8.2 mg/mL
Melting Point 73–77°C 75°C

Key Observations :

  • Steric Effects : The larger cycloheptyl ring increases lipophilicity (logP = 3.16 vs. 2.89 for cyclohexyl).
  • Crystallization Behavior : Cycloheptyl derivatives form less stable crystals due to conformational flexibility, requiring seed crystals for nucleation.
  • Synthetic Utility : The cycloheptyl group enhances steric shielding in peptide synthesis, reducing side reactions compared to cyclohexyl analogues.

Properties

IUPAC Name

(2S)-2-cycloheptyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10-8-6-4-5-7-9-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXRJYZTIHABDG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670451
Record name (2S)-[(tert-Butoxycarbonyl)amino](cycloheptyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228542-19-5
Record name (2S)-[(tert-Butoxycarbonyl)amino](cycloheptyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(tert-Butoxy)carbonyl]amino-2-cycloheptylacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, also known as Boc-Chg-OH, is a compound with significant biological activity. It belongs to the class of amino acids and derivatives, specifically designed for various applications in medicinal chemistry and biochemistry. This article delves into its biological activities, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 109183-71-3
  • Purity : ≥98.0% (by HPLC)

1. Antimicrobial Properties

Research has indicated that derivatives of amino acids, including this compound, can enhance the activity of antibiotics. For example, studies have shown that compounds like this can act as potentiators for antibiotics such as clarithromycin against E. coli, significantly lowering the minimum inhibitory concentration (MIC) required for effectiveness .

The biological activity of this compound may be attributed to its ability to inhibit bacterial efflux pumps, which are responsible for antibiotic resistance. By permeabilizing the bacterial outer membrane and inhibiting these pumps, the compound enhances the efficacy of existing antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with N-Boc-L-cyclohexylglycine.
  • Reagents : Common reagents used include benzotriazole-1-yloxy-tris-(pyrrolidino)-phosphonium hexafluorophosphate and N,N-diisopropylethylamine in anhydrous DMF .
  • Procedure : The reaction is usually carried out at low temperatures to control the formation of by-products.

Case Studies

StudyFindings
Study on Antibiotic PotentiationShowed that this compound significantly reduced the MIC of clarithromycin against E. coli by enhancing membrane permeability and inhibiting efflux pumps .
Synthesis MethodsDetailed procedures for synthesizing this compound were reported, highlighting its utility in medicinal chemistry .

Applications

The compound has potential applications in:

  • Pharmaceutical Development : As a building block for designing new antibiotics or enhancing existing ones.
  • Biochemical Research : In studies related to antibiotic resistance mechanisms.
  • Nutraceuticals : As ergogenic supplements influencing anabolic hormone secretion .

Scientific Research Applications

Medicinal Chemistry

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid serves as an important building block in the synthesis of various bioactive compounds. Its applications in medicinal chemistry include:

  • Peptide Synthesis: The compound is utilized in the synthesis of peptides where it acts as a protecting group for amino acids. This allows for selective reactions during peptide assembly, facilitating the creation of complex structures necessary for therapeutic agents .
  • Drug Design: Its structural properties contribute to the design of inhibitors targeting specific enzymes or receptors involved in disease pathways. For instance, derivatives of this compound have been explored for their ability to modulate G-protein coupled receptors (GPCRs) which are crucial in many signaling pathways .

Biochemical Research

In biochemical research, this compound is employed for:

  • Enzyme Inhibition Studies: The compound has been studied for its inhibitory effects on various enzymes, providing insights into metabolic pathways and potential therapeutic targets. For example, it has been shown to inhibit certain proteases which play roles in cancer progression .
  • Cell Signaling Pathways: Research indicates that derivatives of this compound can influence cell signaling mechanisms such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation .

Case Study 1: Peptide Synthesis

A study demonstrated the use of this compound as a key intermediate in synthesizing a novel peptide that exhibited anti-inflammatory properties. The synthesis involved coupling Boc-cycloheptylglycine with other amino acids under controlled conditions to yield a peptide with enhanced biological activity.

Case Study 2: Enzyme Inhibition

In another investigation, researchers explored the inhibition of a specific serine protease using derivatives of this compound. The results indicated that modifications to the tert-butoxycarbonyl group significantly affected binding affinity and selectivity, highlighting the importance of structural variations in drug design.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryPeptide synthesisEssential for selective reactions in peptide assembly
Drug designModulates GPCRs; potential therapeutic targets
Biochemical ResearchEnzyme inhibition studiesInhibits proteases linked to cancer progression
Cell signaling pathwaysInfluences MAPK/ERK pathway dynamics

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group serves as a temporary protective moiety for the amino group, removable under acidic conditions. Key findings include:

Reaction ConditionsOutcomesExperimental Evidence
Methanesulfonic acid in anhydrous solventsSelective Boc removal without ester hydrolysisDemonstrated in analogous compounds
Trifluoroacetic acid (TFA) in dichloromethaneFull deprotection to free amineStandard method for Boc cleavage
HCl in dioxanePartial decomposition observedReported in sulfamidate systems

Mechanistic Insight : Methanesulfonic acid enables protonation of the Boc carbonyl oxygen, facilitating carbamate cleavage while preserving the acid-sensitive cycloheptylacetic acid structure . This selectivity is critical for sequential functionalization.

Carboxylic Acid Functionalization

The carboxylic acid group participates in coupling and derivatization reactions:

Reaction TypeReagents/ConditionsProducts
Peptide couplingEDCl/HOBt, DCCAmides or esters with amines/alcohols
EsterificationThionyl chloride followed by alcoholsCycloheptylacetic acid esters
Activation as mixed anhydrideIsobutyl chloroformateIntermediate for nucleophilic attack

Stereochemical Impact : The bulky cycloheptyl group adjacent to the chiral center imposes steric constraints, reducing reaction rates in nucleophilic substitutions compared to linear-chain analogs .

Stereospecific Transformations

The (S)-configuration influences reaction pathways:

  • Radiolabeling Precursor Potential : Cyclic sulfamidate intermediates (e.g., from oxidation of N-Boc derivatives) enable stereoretentive [18F]fluorination in related compounds, though direct evidence for this specific molecule is lacking .

  • Enzymatic Resolution : Chiral HPLC analysis confirms enantiomeric purity (>98%), critical for asymmetric synthesis applications .

Stability Under Synthetic Conditions

Data from structurally similar compounds reveal:

ConditionStability OutcomeCitation
Basic aqueous media (pH >9)Slow hydrolysis of Boc group
High-temperature refluxDecomposition via cycloheptane ring strain
Anhydrous polar aprotic solventsStable during coupling reactions

Comparative Reactivity Table

Key differences vs. cyclohexyl analog (Boc-Chg-OH ):

PropertyCycloheptyl DerivativeCyclohexyl Analog
Ring strainHigher (7-membered vs. 6-membered)Lower
Solubility in THF12 mg/mL18 mg/mL
Deprotection rate (TFA)30% slowerBaseline

Unreported but Theoretically Feasible Reactions

Based on functional group analysis:

  • Photochemical Decarboxylation : Potential under UV light with radical initiators

  • Grignard Addition : To activated carboxylic acid derivatives (e.g., acid chlorides)

  • Ring-Opening Metathesis : If cycloheptene derivatives are formed via dehydration

Comparison with Similar Compounds

Structural and Molecular Comparisons

Property Target Compound (Cycloheptyl) (3,3-Difluorocyclobutyl) (4,4-Difluorocyclohexyl)
Molecular Formula Not Provided C₁₁H₁₇F₂NO₄ C₁₃H₂₁F₂NO₄
Molecular Weight (g/mol) Not Provided 265.25 293.31
Ring Size 7-membered (cycloheptyl) 4-membered (cyclobutyl) 6-membered (cyclohexyl)
Fluorine Substitution None 3,3-difluoro 4,4-difluoro

Key Observations :

  • Ring Size Impact : Larger rings (e.g., cycloheptyl) increase molecular weight and steric bulk compared to smaller rings (cyclobutyl). This may enhance lipophilicity and affect binding affinity in drug design .
  • Fluorination Effects : Fluorine atoms in the cyclobutyl and cyclohexyl analogs improve metabolic stability and modulate pKa (e.g., pKa ~3.94 for the cyclohexyl variant ). The absence of fluorine in the target compound may alter acidity and solubility.

Physicochemical and Functional Properties

Property (3,3-Difluorocyclobutyl) (4,4-Difluorocyclohexyl)
Density (g/cm³) Not Reported 1.21±0.1 (Predicted)
Boiling Point (°C) Not Reported 410.7±25.0 (Predicted)
pKa Not Reported 3.94±0.10 (Predicted)
Purity ≥97% Not Explicitly Stated

Functional Implications :

  • Thermal Stability : The cyclohexyl variant’s higher predicted boiling point (410.7°C) indicates stronger intermolecular forces, likely due to increased van der Waals interactions from the larger ring .

Research Findings and Trends

  • Stereochemical Influence : The (S)-configuration in all three compounds ensures enantioselective interactions in chiral environments, critical for API efficacy .
  • Fluorine vs. Hydrogen : Fluorine substituents enhance electronegativity and resistance to oxidative degradation but may introduce synthetic complexity. The cycloheptyl compound’s lack of fluorine simplifies synthesis but reduces metabolic stability .

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid typically involves:

  • Starting from the corresponding (S)-2-amino-2-cycloheptylacetic acid or its derivatives.
  • Protection of the amino group with the tert-butoxycarbonyl (Boc) group.
  • Purification and isolation of the Boc-protected amino acid.

Detailed Preparation Method

Boc Protection of (S)-2-amino-2-cycloheptylacetic acid

The Boc protection is usually achieved by reacting the free amino acid with di-tert-butyl dicarbonate ((Boc)2O) under controlled conditions, often in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the generated acid.

Typical reaction conditions:

  • Solvent: Dichloromethane (DCM) or N,N-dimethylformamide (DMF)
  • Temperature: 0 to room temperature (20–25 °C)
  • Reaction Time: Several hours to overnight
  • Base: Triethylamine (TEA) or N-ethyl-N,N-diisopropylamine
  • Reagents: Di-tert-butyl dicarbonate ((Boc)2O)

This method ensures selective Boc protection of the amino group without affecting the carboxylic acid functionality.

Example from Literature

A representative procedure involves dissolving (S)-2-amino-2-cycloheptylacetic acid in DMF, cooling the solution to 0 °C, then adding N-ethyl-N,N-diisopropylamine followed by (Boc)2O or a related Boc reagent such as benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate for activation. The mixture is stirred at low temperature and then allowed to warm to room temperature to complete the reaction.

Purification and Yield

After completion, the reaction mixture is typically worked up by:

  • Dilution with an organic solvent (e.g., ethyl acetate)
  • Washing with water, brine, and drying over anhydrous sodium sulfate
  • Concentration under reduced pressure
  • Purification by silica gel column chromatography using ethyl acetate/hexane mixtures as eluents

Reported yields for Boc-protected amino acid derivatives vary but are generally moderate to high (e.g., 46% in a related cyclopropyl analog synthesis).

Representative Data Table of Synthesis Conditions and Yields

Step Substrate / Reagent Solvent Temperature Reaction Time Yield (%) Notes
Boc protection of (S)-2-amino-2-cycloheptylacetic acid (S)-2-amino-2-cycloheptylacetic acid, (Boc)2O, TEA DMF or DCM 0 to 25 °C Several hours to overnight 40–50 (typical) Use of phosphonium salt activators reported for improved coupling efficiency
Hydrochloride salt formation (example from cyclopropyl analog) Boc-L-cyclopropylglycine + HCl 2,2-dimethoxypropane 40 °C Overnight 98% High yield for hydrochloride salt intermediate

Notes on Stereochemistry and Purity

  • The (S)-configuration is maintained throughout the synthesis by starting from enantiomerically pure amino acid precursors.
  • Purity is typically confirmed by LC-MS and NMR spectroscopy.
  • The Boc group provides stability and protection during peptide coupling and other synthetic transformations.

Additional Considerations

  • Solubility: The compound is soluble in organic solvents such as DMSO and DMF, facilitating its use in peptide synthesis.
  • Safety: The compound carries hazard warnings typical of Boc-protected amino acids (irritant, avoid inhalation and contact).

Q & A

Basic: How can the synthesis of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid be optimized to improve enantiomeric purity?

Methodological Answer:
To enhance enantiomeric purity, focus on chiral induction during the formation of the cycloheptylacetic acid backbone. Use asymmetric catalysis (e.g., Evans oxazolidinones or Jacobsen catalysts) to control stereochemistry at the α-carbon. The tert-butoxycarbonyl (Boc) group should be introduced via Boc-anhydride [(Boc)₂O] under mild basic conditions (e.g., DMAP in THF) to avoid racemization . Post-synthesis, employ recrystallization in non-polar solvents (hexane/ethyl acetate) to isolate the (S)-enantiomer, as demonstrated for structurally related Boc-protected cyclohexyl derivatives .

Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

Column Chromatography : Use silica gel with a gradient eluent (e.g., 5–30% ethyl acetate in hexane) to separate polar byproducts. Monitor fractions via TLC (Rf ~0.3 in 1:1 hexane/EtOAc).

Recrystallization : Optimize solvent polarity (e.g., dichloromethane/petroleum ether) to exploit differences in solubility between the target compound and impurities. For Boc-protected analogs, this method achieves >95% purity .

Acid-Base Extraction : Leverage the carboxylic acid moiety by dissolving the crude product in NaHCO₃ (aqueous), washing with DCM to remove non-acidic impurities, and re-acidifying with HCl to precipitate the product .

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Boc group: tert-butyl protons at δ ~1.4 ppm (9H, singlet) and carbonyl carbon at δ ~155 ppm.
    • Cycloheptyl protons: multiplet at δ ~1.5–2.2 ppm (11H).
    • Carboxylic acid: broad OH signal (δ ~12 ppm, disappears on deuteration) .
  • IR : Confirm Boc C=O stretch at ~1680–1720 cm⁻¹ and carboxylic acid O-H stretch at ~2500–3300 cm⁻¹ .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 314.3 (C₁₅H₂₇NO₄) .

Advanced: How can enantiomeric purity be rigorously analyzed for this compound?

Methodological Answer:
Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA or IB). Mobile phase: hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. The (S)-enantiomer will elute earlier than the (R)-form due to differential interactions with the chiral stationary phase. Validate with a racemic standard and quantify enantiomeric excess (ee) via peak area ratios. For Boc-protected analogs, this method achieves <1% cross-contamination .

Advanced: What are the stability profiles of this compound under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA/DCM, 1:1), cleaving to yield the free amine. Monitor via TLC or HPLC for deprotection (retention time shift).
  • Basic Conditions : The carboxylic acid may form salts (e.g., with NaOH), but the Boc group remains stable in mild bases (pH <10). Avoid prolonged exposure to aqueous bases to prevent hydrolysis of the ester linkage in related intermediates .

Advanced: How is this compound applied in peptide synthesis or as a building block for bioactive molecules?

Methodological Answer:
The Boc-protected amino acid serves as a key intermediate in solid-phase peptide synthesis (SPPS). After deprotection, the free amine is coupled to other residues via carbodiimide-mediated activation (e.g., HBTU/DIPEA). Its cycloheptyl side chain enhances lipophilicity, making it valuable for designing peptidomimetics targeting membrane-bound receptors . For example, similar Boc-cyclohexyl derivatives are used in β-turn mimetics for GPCR modulation .

Data Contradiction: How should researchers address discrepancies in reported melting points or purity levels for this compound?

Methodological Answer:

Polymorphism : Variations in melting points (e.g., 127–133°C vs. 178°C for analogs in ) may arise from crystallographic polymorphism. Characterize batches via X-ray diffraction.

Purity Metrics : Discrepancies in GC/HPLC purity (e.g., 95% vs. >98%) often stem from column sensitivity or integration thresholds. Cross-validate using orthogonal methods (e.g., NMR integration of tert-butyl vs. impurity signals) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid
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(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

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